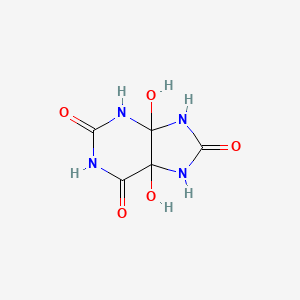

4,5-Dihydro-4,5-dihydroxyuric acid

Descripción

Propiedades

Número CAS |

67708-22-9 |

|---|---|

Fórmula molecular |

C5H6N4O5 |

Peso molecular |

202.13 g/mol |

Nombre IUPAC |

4,5-dihydroxy-7,9-dihydro-3H-purine-2,6,8-trione |

InChI |

InChI=1S/C5H6N4O5/c10-1-4(13)5(14,8-2(11)6-1)9-3(12)7-4/h13-14H,(H2,7,9,12)(H2,6,8,10,11) |

Clave InChI |

JGTIMIQIADGGCL-UHFFFAOYSA-N |

SMILES |

C1(=O)C2(C(NC(=O)N1)(NC(=O)N2)O)O |

SMILES canónico |

C1(=O)C2(C(NC(=O)N1)(NC(=O)N2)O)O |

Otros números CAS |

67708-22-9 |

Sinónimos |

4,5-dihydro-4,5-dihydroxyuric acid |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Role in Uric Acid Metabolism

4,5-Dihydro-4,5-dihydroxyuric acid is structurally related to uric acid and plays a significant role in uric acid metabolism. It has been studied for its potential to modulate uric acid levels in the body, which is crucial for managing conditions such as gout and hyperuricemia. Research indicates that compounds similar to this compound can inhibit xanthine oxidase, an enzyme responsible for uric acid production. This inhibition can lead to reduced uric acid levels and alleviate symptoms associated with gout .

Antioxidant Properties

The compound exhibits antioxidant properties that may help combat oxidative stress related to various diseases. Antioxidants are crucial in preventing cellular damage caused by free radicals, which are implicated in numerous chronic conditions including cardiovascular diseases and cancer. Preliminary studies suggest that derivatives of this compound could enhance the body’s antioxidant defenses .

Precursor in Biochemical Pathways

As a dihydro derivative of uric acid, this compound serves as a precursor in several biochemical pathways. Its synthesis and characterization are essential for understanding the metabolic pathways involving purines and pyrimidines. This understanding can lead to advancements in pharmacology and biochemistry, particularly concerning nucleic acid metabolism and related disorders .

Potential Antitumor Activity

Emerging research suggests that compounds related to this compound may exhibit antitumor activity. Studies have indicated that certain derivatives can inhibit tumor growth by interfering with cellular proliferation pathways. The exploration of these compounds as potential anticancer agents is an exciting area of ongoing research .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Key Observations:

Structural Complexity: PQQ and its impurity () feature fused pyrroloquinoline rings with multiple carboxylic acid groups, enabling redox activity. In contrast, this compound (if analogous to PQQ derivatives) may lack the tricarboxylic acid groups, altering its solubility and interaction with enzymes. Caffeic acid () is simpler, with a single phenolic ring and acrylate side chain, limiting its redox versatility compared to PQQ.

Biological Roles :

- PQQ serves as a cofactor in bacterial dehydrogenases and mammalian antioxidant systems , whereas 4,5-dihydro-KmTx2 () is a cytotoxic agent disrupting lipid bilayers.

- Hydroxylated compounds like caffeic acid and hypothetical dihydroxyuric acid derivatives may share antioxidant properties but differ in molecular targets due to structural divergence.

Synthetic and Industrial Relevance :

- The oxazole derivatives () are chiral catalysts, highlighting the importance of stereochemistry in synthetic applications. This contrasts with natural compounds like PQQ or algal toxins, which are valued for their bioactivity.

Métodos De Preparación

Table 1: Catalytic Systems and Reaction Conditions

| Step | Catalyst | Solvent | Temperature (°C) | pH | Yield (%) |

|---|---|---|---|---|---|

| Condensation | Sodium hydride | Tetrahydrofuran | 50–60 | – | 70–80 |

| Hydrolysis | KOH/NaOH | Methanol/Water | 15–30 | 10–12 | 85–90 |

| Cyclization | HCl/H₂SO₄ | Benzene/Toluene | 20–100 | 1–2 | 75–85 |

Polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for condensation, while aqueous methanol facilitates hydrolysis. For cyclization, non-polar solvents such as benzene minimize side reactions.

Purification and Isolation Techniques

Isolation of intermediates and final products relies on liquid-liquid extraction and crystallization. After hydrolysis, the diketone intermediate is extracted using diethyl ether or chloroform, followed by evaporation under reduced pressure. The cyclized product is purified via recrystallization from isopropanol or acetone, yielding crystals with melting points between 174°C and 193°C.

Quaternary ammonium salts of related acids are prepared by mixing the acid with quaternary ammonium hydroxides in aqueous solution, followed by solvent evaporation. This method could be adapted for this compound to enhance solubility for pharmacological applications.

Analytical Characterization

Structural elucidation of intermediates and final products is achieved through a combination of techniques:

-

Melting Point Analysis : Confirms purity, with reported values consistent across batches (e.g., 174°–176°C for the free acid).

-

Chromatography : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress and purity.

-

Spectroscopy : UV-Vis and IR spectroscopy identify functional groups, while NMR confirms regioselectivity of hydroxylation.

Comparative Analysis of Methodologies

A comparative evaluation of synthetic routes highlights trade-offs between yield, scalability, and practicality:

Table 2: Method Comparison for Dihydroxyuric Acid Synthesis

The condensation-hydrolysis-cyclization route offers the highest reproducibility, whereas enzymatic methods remain exploratory .

Q & A

Q. What are the validated synthetic routes for 4,5-Dihydro-4,5-dihydroxyuric acid, and how do reaction conditions influence yield and purity?

Synthesis typically involves hydroxylation or oxidation of precursor uric acid derivatives under controlled pH and temperature. For example, catalytic hydrogenation or enzymatic oxidation (e.g., xanthine oxidase-mediated pathways) may yield the dihydroxy intermediate. Reaction optimization requires monitoring via HPLC (High-Performance Liquid Chromatography) to assess purity and NMR (Nuclear Magnetic Resonance) to confirm structural integrity . Solvent polarity and reaction time significantly affect stereoselectivity, as noted in studies of analogous dihydroxy compounds .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : - and -NMR are critical for identifying hydroxylation patterns and confirming regioselectivity.

- HPLC-MS : Coupled with mass spectrometry, this method resolves purity issues and detects degradation products under varying storage conditions.

- X-ray crystallography : Provides definitive structural confirmation, though crystallization challenges may necessitate co-crystallization agents .

Q. How does pH affect the stability of this compound in aqueous solutions?

The compound exhibits pH-dependent tautomerism and degradation. Stability studies using UV-Vis spectroscopy reveal maximal stability at neutral pH (6.5–7.5), with rapid degradation under acidic (pH < 4) or alkaline (pH > 9) conditions. Buffered solutions with chelating agents (e.g., EDTA) are recommended to mitigate metal-catalyzed oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the redox behavior of this compound in biological systems?

The compound’s redox activity is linked to its dihydroxy-quinone structure, enabling electron transfer in enzymatic reactions. Cyclic voltammetry studies reveal reversible redox peaks at −0.25 V (vs. Ag/AgCl), suggesting potential as a cofactor in oxidoreductases. Comparative analyses with Pyrroloquinoline Quinone (PQQ) highlight similarities in electron-shuttling capacity but differences in binding affinity to apoenzymes .

Q. How can computational modeling resolve contradictions in reported enzymatic interactions involving this compound?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations clarify steric and electronic interactions with enzyme active sites. For instance, conflicting data on its inhibition of xanthine oxidase may arise from protonation state variability, which DFT can model by comparing energy barriers for substrate binding at different pH levels .

Q. What experimental strategies are effective for detecting this compound in complex biological matrices (e.g., plasma, urine)?

Q. How do structural analogs of this compound inform its role in oxidative stress pathways?

Comparative studies with 3,5-dichloro-4-hydroxybenzoic acid and other dihydroxy aromatics reveal shared radical-scavenging activity. Electron paramagnetic resonance (EPR) spectroscopy quantifies superoxide and hydroxyl radical quenching efficiency, with IC values correlating with hydroxyl group positioning .

Methodological Guidance

Q. What protocols mitigate artifacts during isolation of this compound from biological samples?

Q. How should researchers address discrepancies in reported thermodynamic properties of this compound?

Cross-validate data using standardized calorimetry (e.g., DSC for melting points) and computational thermochemistry. PubChem and NIST databases provide reference values, but batch-to-batch variability in commercial sources necessitates in-house verification .

Data Interpretation and Conflict Resolution

Q. How can researchers reconcile conflicting data on the compound’s bioavailability in preclinical models?

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

Non-linear regression (e.g., Hill equation) models threshold effects. Bootstrap resampling accounts for small sample sizes, while ANOVA identifies confounding variables (e.g., sex, diet) .

Emerging Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.